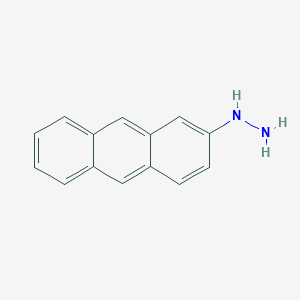

Anthracen-2-YL-hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthracen-2-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 . It is a derivative of hydrazine where an anthracene moiety is attached to one of the nitrogen atoms of the hydrazine .

Synthesis Analysis

The synthesis of Anthracen-2-YL-hydrazine and its derivatives often involves the reaction of appropriate hydrazides with different carbonyl compounds, acid anhydrides, acid chlorides, and some carbon electrophiles .Molecular Structure Analysis

The molecular structure of Anthracen-2-YL-hydrazine is characterized by the presence of a hydrazine group attached to an anthracene moiety . The exact structure can be determined using various spectroscopic methods .Chemical Reactions Analysis

Anthracen-2-YL-hydrazine can participate in various chemical reactions. For instance, it can react with carbonyl compounds, acid anhydrides, acid chlorides, and some carbon electrophiles to form new anthracene derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anthracen-2-yl-hydrazine and its derivatives have been utilized in the synthesis of novel compounds with expected biological activities. One study described the synthesis of indolylpyridazinone derivatives from 4-anthracen-9-yl-4-oxo-but-2-enoic acid, which showed antibacterial activity (Abubshait, 2007). Similarly, other anthracen-10(9H)-ones derivatives have been studied for their in vitro antibacterial activity, demonstrating significant effectiveness against certain bacterial strains (Kumar, Jain, & Jain, 2014).

Photoinduced Electron Transfer

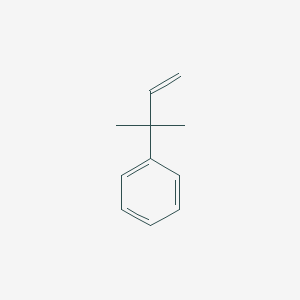

Anthracen-2-yl-hydrazine derivatives have been investigated for their role in photoinduced electron transfer. A study focusing on 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane revealed insights into intramolecular photoinduced electron transfer from a hydrazine unit to an aromatic group, offering potential applications in the study of electron-transfer reactions and mixed valence (Valverde-Aguilar, Wang, Nelsen, & Zink, 2006).

Fluorescence Sensing

Anthracen-2-yl-hydrazine derivatives have also found applications in fluorescence sensing. For example, derivatives have been used for selective fluorescence sensing of copper(II) and water, showcasing the versatility of anthracen-based compounds in developing sensitive fluorescence sensors for environmental and analytical chemistry (Mariappan et al., 2014).

Catalytic Activity

The synthesis of Ru(II) hydrazone complexes from anthracen-based ligands has demonstrated catalytic activity in α-alkylation, indicating the potential of these complexes in catalysis and synthetic organic chemistry (Murugan, Vijayapritha, Kavitha, & Viswanathamurthi, 2020).

Drug Delivery Systems

Anthracen-2-yl-hydrazine derivatives have been explored as part of block copolymers for drug delivery systems, offering insights into the potential of these compounds in enhancing the bioavailability of poorly water-soluble drugs (Ghosh, Singharoy, Naskar, & Bhattacharya, 2019).

Propiedades

IUPAC Name |

anthracen-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDKKDLVUVUMIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629580 |

Source

|

| Record name | (Anthracen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracen-2-YL-hydrazine | |

CAS RN |

17529-06-5 |

Source

|

| Record name | (Anthracen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.